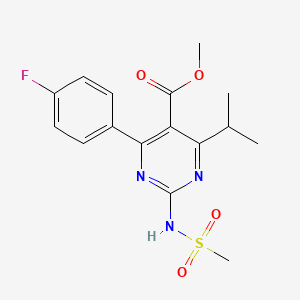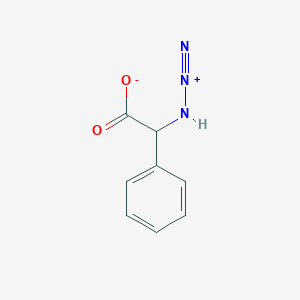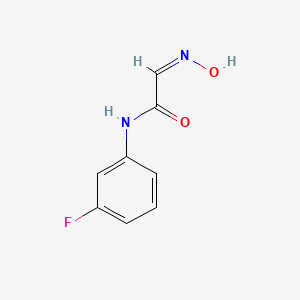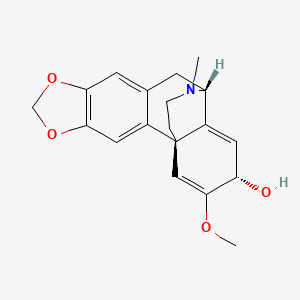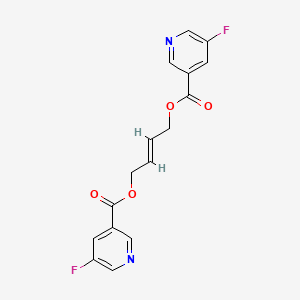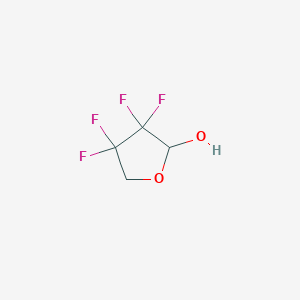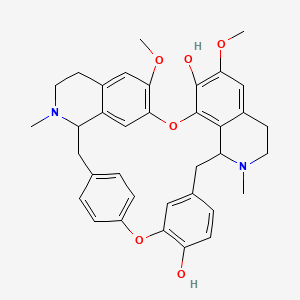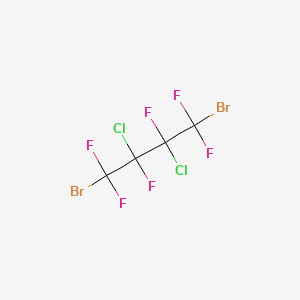
1,4-Dibromo-2,3-dichlorohexafluorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,3-dichlorohexafluorobutane is a halogenated hydrocarbon with the molecular formula C₄Br₂Cl₂F₆ and a molecular weight of 392.747 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly halogenated molecule. It is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,3-dichlorohexafluorobutane can be synthesized through the photoreaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene gas mixed with a dilution gas . This method involves the addition of halogens to unsaturated halogenated hydrocarbons under specific reaction conditions.
Industrial Production Methods
The industrial production of this compound typically involves large-scale photoreactions in controlled environments to ensure high yield and purity. The process requires specialized equipment to handle the reactive gases and to maintain the necessary reaction conditions.
化学反応の分析
Types of Reactions
1,4-Dibromo-2,3-dichlorohexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other halogens or functional groups.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include halogenating agents like chlorine or bromine under UV light.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions produce less or more oxidized forms of the compound, respectively.
科学的研究の応用
1,4-Dibromo-2,3-dichlorohexafluorobutane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other halogenated compounds.
Biology: Investigated for its potential effects on biological systems due to its halogen content.
Medicine: Studied for its potential use in pharmaceuticals and as a diagnostic tool.
作用機序
The mechanism of action of 1,4-dibromo-2,3-dichlorohexafluorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The compound’s halogen atoms can form strong bonds with electron-rich sites on target molecules, influencing their structure and function. These interactions can affect various molecular pathways, depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 1,4-Dibromo-2,3-dichlorobutane
- 1,4-Dibromo-2,3-dichloropentafluorobutane
- 1,4-Dibromo-2,3-dichlorotetrafluorobutane
Uniqueness
1,4-Dibromo-2,3-dichlorohexafluorobutane is unique due to its high degree of halogenation, which imparts distinct chemical properties such as increased stability and reactivity. Compared to similar compounds, it offers a balance of bromine, chlorine, and fluorine atoms, making it versatile for various applications.
特性
CAS番号 |
375-42-8 |
|---|---|
分子式 |
C4Br2Cl2F6 |
分子量 |
392.74 g/mol |
IUPAC名 |
1,4-dibromo-2,3-dichloro-1,1,2,3,4,4-hexafluorobutane |
InChI |
InChI=1S/C4Br2Cl2F6/c5-3(11,12)1(7,9)2(8,10)4(6,13)14 |
InChIキー |
PFSLUJSDDNGKIZ-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)(F)Br)(F)Cl)(C(F)(F)Br)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



